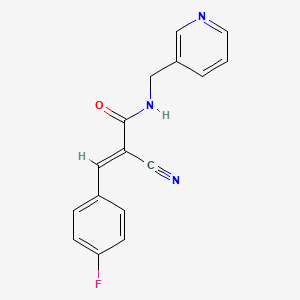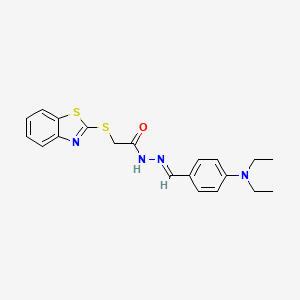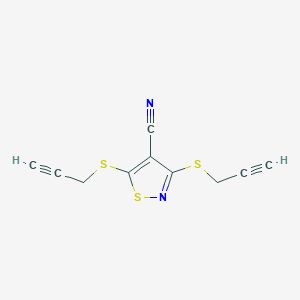![molecular formula C15H15N3O2 B11678924 N'-[(Z)-(4-Ethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11678924.png)
N'-[(Z)-(4-Ethoxyphenyl)methylidene]pyridine-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(Z)-(4-乙氧基苯基)亚甲基]吡啶-2-甲酰肼是一种属于席夫碱类的化合物。席夫碱的特征是在氮原子连接到芳基或烷基的情况下存在碳氮双键。
准备方法
N'-[(Z)-(4-乙氧基苯基)亚甲基]吡啶-2-甲酰肼的合成通常涉及 4-乙氧基苯甲醛和吡啶-2-甲酰肼之间的缩合反应。该反应通常在乙醇溶剂中回流条件下进行。反应混合物加热数小时,然后通过重结晶纯化所得产物。
该化合物的工业生产方法没有得到很好的记录,但实验室合成为潜在的放大工艺提供了基础。使用高效催化剂和优化反应条件可以提高化合物的产率和纯度。
化学反应分析
N'-[(Z)-(4-乙氧基苯基)亚甲基]吡啶-2-甲酰肼会发生各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂进行氧化,导致形成相应的氧化物。
还原: 可以使用硼氢化钠或氢化铝锂等还原剂进行还原反应,导致形成还原衍生物。
取代: 该化合物可以在适当条件下进行亲核取代反应,其中乙氧基可以被其他亲核试剂取代。
在这些反应中使用的常见试剂和条件包括乙醇、甲醇和乙酸等溶剂,以及酸或碱等催化剂。这些反应形成的主要产物取决于所用试剂和条件。
科学研究应用
N'-[(Z)-(4-乙氧基苯基)亚甲基]吡啶-2-甲酰肼在科学研究中有多种应用:
化学: 它用作配位化学中的配体,与过渡金属形成配合物。
生物学: 该化合物表现出抗菌、抗真菌和抗癌活性。它用于开发新的治疗剂。
医药: 由于其生物活性,它正在研究其在药物开发中的潜在用途以及作为药物化学中的药效团。
工业: 该化合物用于染料和颜料的合成,以及用于开发具有特定性能的新材料。
作用机制
N'-[(Z)-(4-乙氧基苯基)亚甲基]吡啶-2-甲酰肼的作用机制涉及其与酶和受体等分子靶标的相互作用。该化合物可以通过与活性位点结合来抑制某些酶的活性,导致其催化活性降低。它还可以与细胞受体相互作用,调节信号转导通路并影响细胞功能。
与相似化合物的比较
N'-[(Z)-(4-乙氧基苯基)亚甲基]吡啶-2-甲酰肼可以与其他席夫碱和腙衍生物进行比较。类似的化合物包括:
- N'-[(E)-(2,5-二甲氧基苯基)亚甲基]联苯-4-甲酰肼
- N'-[(E)-(4-氟苯基)亚甲基]联苯-4-甲酰肼
- E-N'-[(吡啶-3-基)亚甲基]金刚烷-1-甲酰肼
这些化合物在结构上相似,但在取代基和特定性质方面有所不同。N'-[(Z)-(4-乙氧基苯基)亚甲基]吡啶-2-甲酰肼的独特性在于其乙氧基,它赋予了独特的化学和生物学性质。
相似化合物的比较
N’-[(Z)-(4-Ethoxyphenyl)methylidene]pyridine-2-carbohydrazide can be compared with other Schiff bases and hydrazone derivatives. Similar compounds include:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- E-N’-[(pyridine-3-yl)methylidene]adamantane-1-carbohydrazide
These compounds share structural similarities but differ in their substituents and specific properties. The uniqueness of N’-[(Z)-(4-Ethoxyphenyl)methylidene]pyridine-2-carbohydrazide lies in its ethoxy group, which imparts distinct chemical and biological properties.
属性
分子式 |
C15H15N3O2 |
|---|---|
分子量 |
269.30 g/mol |
IUPAC 名称 |
N-[(Z)-(4-ethoxyphenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H15N3O2/c1-2-20-13-8-6-12(7-9-13)11-17-18-15(19)14-5-3-4-10-16-14/h3-11H,2H2,1H3,(H,18,19)/b17-11- |
InChI 键 |
AAPQJNGGDQDWRX-BOPFTXTBSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)/C=N\NC(=O)C2=CC=CC=N2 |
规范 SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-({3-Chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11678857.png)
![ethyl 1-butyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11678868.png)


![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11678877.png)
![2-(benzimidazol-1-yl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide](/img/structure/B11678885.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11678889.png)
![Diethyl 5-({[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11678895.png)
![(5Z)-5-[4-(2-bromoethoxy)-3-ethoxybenzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678903.png)
![(5E)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678908.png)
![Methyl 5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11678910.png)

